
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a leucine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine typically involves the condensation of 3,4-dihydroxybenzaldehyde with L-leucine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学研究应用
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The leucine moiety may interact with amino acid transporters and enzymes, affecting protein synthesis and metabolism.
相似化合物的比较
Similar Compounds
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-tyrosine
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-phenylalanine
Uniqueness
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is unique due to its specific combination of a dihydroxyphenyl group and a leucine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
959927-47-0 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC 名称 |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(20)21)16-14(19)6-4-10-3-5-12(17)13(18)8-10/h3-6,8-9,11,17-18H,7H2,1-2H3,(H,16,19)(H,20,21)/b6-4+/t11-/m0/s1 |
InChI 键 |
OLBHHFOSTWXOHD-MALLOTDXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


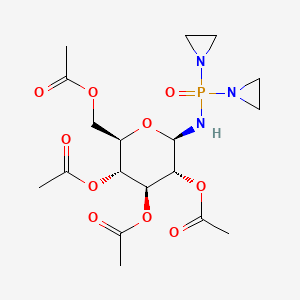

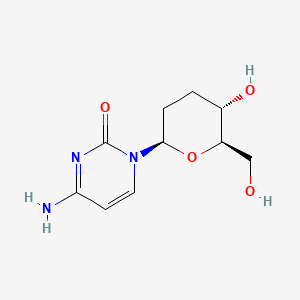


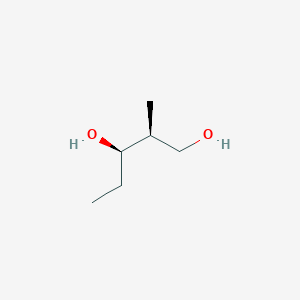


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
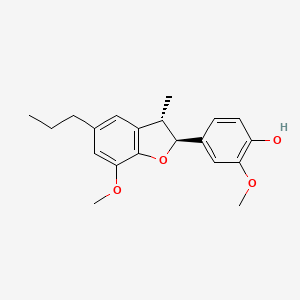

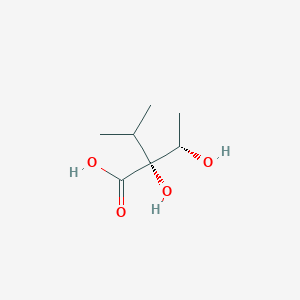

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
